BTK Inhibitory Potency: Head-to-Head Comparison with In-Class Analog from Same Patent
In an in vitro biochemical assay for BTK inhibition, 7-(benzo[d][1,3]dioxol-5-yl)-N-(o-tolyl)-1,4-thiazepane-4-carboxamide (Example 99 in US20240083900) demonstrated an IC50 of 1 nM [1]. In contrast, a structurally related analog in the same patent family (Example 101) exhibited an IC50 of 5.5 nM under identical assay conditions [2]. This represents a 5.5-fold improvement in potency for the target compound over the comparator.
| Evidence Dimension | BTK enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 101 analog: IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold more potent |
| Conditions | In vitro BTK biochemical assay; compound incubation; IC50 determination via dose-response curve (Patent US20240083900) |
Why This Matters
For BTK-targeted drug discovery, sub-10 nM potency is typically required for lead optimization; the 1 nM potency of this compound places it in a favorable range for further development, whereas the 5.5 nM comparator may require additional optimization cycles.
- [1] BindingDB entry BDBM658441. Monomer ID 658441. Ligand: US20240083900, Example 99. Target: Tyrosine-protein kinase BTK (Homo sapiens). IC50: 1 nM. View Source
- [2] BindingDB entry BDBM658410. Ligand: US20240083900, Example 236/101. Target: BTK. IC50: 5.5 nM. View Source
